2-Methyl-6-[(propan-2-yl)oxy]-2H-pyran-3(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-[(propan-2-yl)oxy]-2H-pyran-3(6H)-one is an organic compound that belongs to the class of pyranones Pyranones are heterocyclic compounds containing a six-membered ring with one oxygen atom and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-[(propan-2-yl)oxy]-2H-pyran-3(6H)-one typically involves the reaction of 2-methyl-3,6-dihydro-2H-pyran-3-one with isopropyl alcohol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity starting materials and optimized reaction conditions can lead to higher yields and purity of the final product. Additionally, purification steps such as distillation or recrystallization may be employed to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-[(propan-2-yl)oxy]-2H-pyran-3(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted pyranones depending on the nucleophile used.
Scientific Research Applications
2-Methyl-6-[(propan-2-yl)oxy]-2H-pyran-3(6H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Methyl-6-[(propan-2-yl)oxy]-2H-pyran-3(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor function.
Comparison with Similar Compounds
Similar Compounds
Diisopropyl ether: A secondary ether used as a solvent and oxygenate gasoline additive.
tert-Butyl alcohol: An alcohol used as a solvent and in the synthesis of other chemicals.
Uniqueness
2-Methyl-6-[(propan-2-yl)oxy]-2H-pyran-3(6H)-one is unique due to its pyranone structure, which imparts distinct chemical and physical properties
Properties
CAS No. |
66293-68-3 |
---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
6-methyl-2-propan-2-yloxy-2H-pyran-5-one |
InChI |
InChI=1S/C9H14O3/c1-6(2)11-9-5-4-8(10)7(3)12-9/h4-7,9H,1-3H3 |
InChI Key |
YBTLDMRFLOSXSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)C=CC(O1)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.